![molecular formula C18H22N2O3 B4072558 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4072558.png)
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
Overview
Description
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has been shown to have various biological activities.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood. However, it has been proposed that this compound may exert its biological activity through the inhibition of certain enzymes or the modulation of specific signaling pathways.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of this compound. One study reported that this compound exhibited antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. Another study showed that this compound had anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to exhibit significant biological activity, which may be useful in the treatment of various diseases. However, one limitation is the lack of information on the toxicity and pharmacokinetics of this compound, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for the research on 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide. One direction is the evaluation of its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another direction is the optimization of its chemical structure to improve its biological activity and reduce its toxicity. Additionally, the development of new synthetic methods for this compound may facilitate its use in medicinal chemistry research.
Scientific Research Applications
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study reported the synthesis of a series of indole derivatives, including this compound, and evaluated their anti-cancer activity against various cancer cell lines. The results showed that this compound exhibited significant anti-cancer activity against several cancer cell lines.
properties
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-13-5-3-7-16-14(12-21)10-20(18(13)16)11-17(22)19-9-15-6-4-8-23-15/h3,5,7,10,12,15H,2,4,6,8-9,11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNTZWMWWUHRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3CCCO3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.